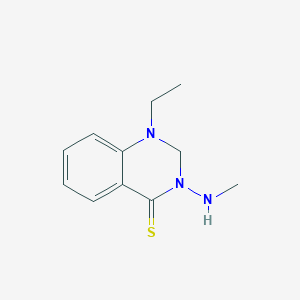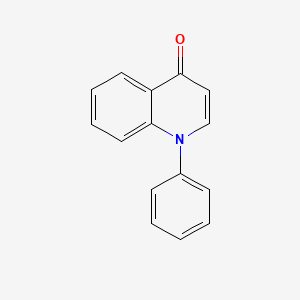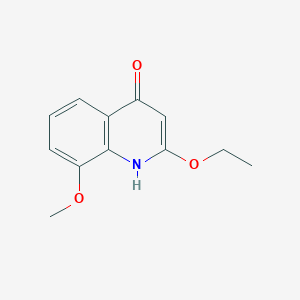![molecular formula C11H17NO2Si B11884763 N-[4-(Trimethylsilyl)phenyl]glycine CAS No. 93621-84-2](/img/structure/B11884763.png)
N-[4-(Trimethylsilyl)phenyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid is an organic compound that features a trimethylsilyl group attached to a phenyl ring, which is further connected to an amino acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trimethylsilyl)phenyl)amino)acetic acid typically involves the reaction of 4-(Trimethylsilyl)aniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-(Trimethylsilyl)aniline attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((4-(Trimethylsilyl)phenyl)amino)acetic acid involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The amino acetic acid moiety can interact with enzymes and receptors, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trimethylsilyl)aniline: Shares the trimethylsilyl group but lacks the amino acetic acid moiety.
Chloroacetic acid: Contains the acetic acid moiety but lacks the trimethylsilyl and phenyl groups.
2-Aminoacetic acid (Glycine): Contains the amino acetic acid moiety but lacks the trimethylsilyl and phenyl groups.
Uniqueness
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid is unique due to the combination of the trimethylsilyl group, phenyl ring, and amino acetic acid moiety. This unique structure imparts specific chemical and physical properties that are not found in the similar compounds listed above.
Propriétés
Numéro CAS |
93621-84-2 |
|---|---|
Formule moléculaire |
C11H17NO2Si |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
2-(4-trimethylsilylanilino)acetic acid |
InChI |
InChI=1S/C11H17NO2Si/c1-15(2,3)10-6-4-9(5-7-10)12-8-11(13)14/h4-7,12H,8H2,1-3H3,(H,13,14) |
Clé InChI |
FQPTVWJBBVNLQU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C=C1)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



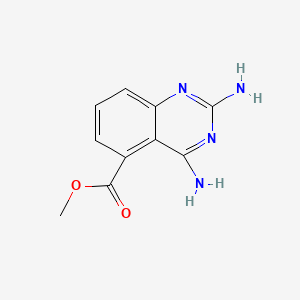


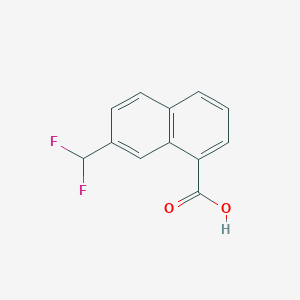

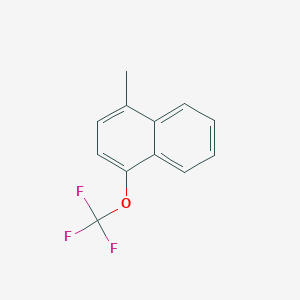
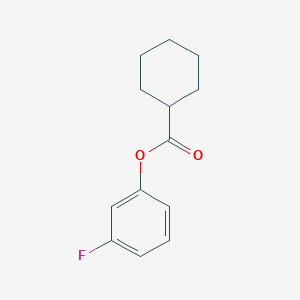
![2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole](/img/structure/B11884729.png)

![3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11884738.png)
